molecular formula C5H5Cl3Ti B8254706 Titanocene trichloride

Titanocene trichloride

Cat. No.: B8254706
M. Wt: 219.31 g/mol
InChI Key: AENCLWKVWIIOQH-UHFFFAOYSA-K
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Description

Titanocene trichloride is an organotitanium compound with the formula (η5-C5H5)2TiCl3. It is a metallocene complex, where a titanium atom is sandwiched between two cyclopentadienyl rings and bonded to three chloride atoms. This compound is known for its unique chemical properties and has been extensively studied for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanocene trichloride can be synthesized through several methods. One common approach involves the reaction of titanium tetrachloride with cyclopentadienyl sodium in an inert atmosphere. The reaction proceeds as follows:

2NaC5H5+TiCl4(C5H5)2TiCl3+NaCl2 NaC_5H_5 + TiCl_4 \rightarrow (C_5H_5)_2TiCl_3 + NaCl 2NaC5​H5​+TiCl4​→(C5​H5​)2​TiCl3​+NaCl

This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using titanium tetrachloride and cyclopentadienyl sodium. The process is optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Titanocene trichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of titanocene trichloride involves its interaction with biological molecules, particularly DNA. It forms titanium-DNA adducts, leading to DNA damage and the activation of apoptotic pathways. This mechanism is similar to that of other metal-based anticancer agents, such as cisplatin . The compound also induces cell cycle arrest in the late S/early G2 phase, contributing to its antiproliferative effects .

Comparison with Similar Compounds

Uniqueness: Its ability to form stable complexes with various ligands and its anticancer properties set it apart from other metallocenes .

Properties

InChI

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENCLWKVWIIOQH-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[CH]C=C1.Cl[Ti](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3Ti
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Titanocene trichloride

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